(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

Chiral synthesis Absolute configuration X‑ray crystallography

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS 1932789-93-9) is an enantiomerically pure trans-4-amino-3-hydroxypiperidine derivative belonging to the class of N‑benzyl‑substituted piperidine amino alcohols. It is a chiral small molecule (C₁₂H₁₈N₂O, MW 206.29) that exhibits a defined (3R,4R) absolute configuration, distinguishing it from its cis‑isomer, racemic mixtures, and regioisomeric 3‑amino‑4‑ol analogs.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8185191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)O)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1
InChIKeyFSWGELBQIPNBFM-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol: A Chiral trans-4-Amino-3-hydroxypiperidine Building Block for Procurement and Research


(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS 1932789-93-9) is an enantiomerically pure trans-4-amino-3-hydroxypiperidine derivative belonging to the class of N‑benzyl‑substituted piperidine amino alcohols. It is a chiral small molecule (C₁₂H₁₈N₂O, MW 206.29) that exhibits a defined (3R,4R) absolute configuration, distinguishing it from its cis‑isomer, racemic mixtures, and regioisomeric 3‑amino‑4‑ol analogs . The compound has been identified as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it serves as a versatile synthetic intermediate for aminohydroxylated piperidine alkaloid analogs, including pseudodistamine precursors [1][2].

Why (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Cannot Be Replaced by Its Cis Isomer, Racemate, or 3‑Amino‑4‑ol Regioisomer


The (3R,4R) trans configuration is not an interchangeable attribute. The cis isomer (3S,4R)-4‑amino‑1‑benzylpiperidin‑3‑ol (CAS 133341‑84‑1) places the amino and hydroxyl groups on the same face of the piperidine ring, resulting in a different spatial presentation of hydrogen‑bond donors and acceptors to biological targets . The regioisomeric trans‑3‑amino‑1‑benzylpiperidin‑4‑ol, which can form under non‑selective synthetic conditions, exhibits distinct fragmentation patterns in mass spectrometry and is recognized as a separate chemical entity requiring dedicated analytical differentiation [1][2]. Furthermore, the racemic (±)‑trans mixture lacks the defined absolute configuration that governs enantioselective interactions with enzymes such as lipoxygenase and phosphodiesterase isoforms, as well as chiral recognition in asymmetric catalysis applications [3]. Substituting any of these analogs without stereochemical verification will introduce uncontrolled variables into biological assays, catalytic reactions, or structure‑activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Versus Closest Analogs


Enantiomeric Excess: Confirmed (3R,4R) Absolute Configuration by Single‑Crystal X‑Ray Diffraction Versus Racemic or Cis Mixtures

The (3R,4R) enantiomer was obtained with ≥98.7% enantiomeric excess (ee) via kinetic resolution of (±)-1‑benzyl‑3,4‑epoxypiperidine, and its absolute configuration was unambiguously assigned by single‑crystal X‑ray diffraction analysis of the corresponding salt . In contrast, the racemic trans mixture or the cis isomer lacks this defined stereochemistry, making them unsuitable for applications requiring enantiopure material.

Chiral synthesis Absolute configuration X‑ray crystallography Enantiomeric excess

Regioselective Synthesis: Exclusive Formation of 4‑Amino‑3‑ol Versus Competing 3‑Amino‑4‑ol Regioisomer

The synthesis employing LiClO₄ in CH₃CN at room temperature yields exclusively the trans‑4‑amino‑3‑ol regioisomer (75–85% isolated yield) with no detectable 3‑amino‑4‑ol by‑product . This contrasts with alternative Lewis acid‑catalyzed protocols (e.g., DIBAL‑NR₁R₂) that selectively produce the 3‑amino‑4‑ol regioisomer, and with methods lacking LiClO₄ that give poor regioselectivity and mixtures requiring chromatographic separation [1][2].

Regioselectivity Epoxide ring‑opening Lithium perchlorate Nucleophilic amination

Lipoxygenase Inhibition: Potent Multi‑Target Profile Versus Standard LOX Inhibitors

The compound (as the generic 4‑amino‑1‑benzylpiperidin‑3‑ol scaffold) is classified as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, as catalogued in the MeSH pharmacological classification system [1]. Inhibition of human 15‑lipoxygenase has been confirmed with a Ki of 600 nM (ChEMBL assay CHEMBL_761391), placing it in a moderate‑affinity range relative to dedicated 15‑LOX inhibitors [2]. While data for the isolated (3R,4R) enantiomer at this specific target are not yet published, the scaffold‑level activity provides a basis for enantioselective SAR exploration.

Lipoxygenase inhibition Arachidonic acid cascade Anti‑inflammatory Dual enzyme inhibition

CCR5 Antagonist Screening: Preliminary Pharmacological Activity Relevant to HIV and Inflammatory Disease Programs

Preliminary pharmacological screening has identified that the 4‑amino‑1‑benzylpiperidin‑3‑ol scaffold can function as a CCR5 antagonist, a mechanism relevant to the treatment of CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This finding places the compound within a well‑characterized class of piperidine‑based CCR5 modulators, for which extensive SAR data are available from patent literature, though quantitative IC₅₀ data specific to the (3R,4R) enantiomer have not been disclosed in the public domain [2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor Immunomodulation

PDE4 Inhibition Potential: Scaffold‑Level Enzyme Modulation with Enantioselective Implications

The 4‑amino‑1‑benzylpiperidine scaffold has been evaluated for PDE4 inhibitory activity, with a representative compound from this class showing IC₅₀ = 10.7 nM against PDE4A in an in vitro enzymatic assay [1]. This high potency at PDE4A is comparable to that of rolipram (IC₅₀ ≈ 1–5 nM), a classical PDE4 inhibitor. While this specific IC₅₀ value is attributed to a substituted 4‑amino‑1‑benzylpiperidine derivative rather than the unsubstituted (3R,4R)‑4‑amino‑3‑ol, it demonstrates the inherent PDE4‑binding capacity of the N‑benzyl‑4‑aminopiperidine pharmacophore, which is further modulated by the presence and stereochemistry of the 3‑hydroxyl group [2].

Phosphodiesterase 4 cAMP hydrolysis Rolipram binding Inflammation

Scalable Stereospecific Synthesis: 75–85% Isolated Yield Under Mild Conditions Versus Multi‑Step Asymmetric Methodologies

The LiClO₄‑catalyzed ring‑opening of enantiopure (3R,4S)‑1‑benzyl‑3,4‑epoxypiperidine (98.7% ee) with primary amines proceeds at room temperature in CH₃CN to afford the trans‑4‑amino‑3‑ol products in 75–85% isolated yield after standard workup, with no epimerization at the 4‑position . This represents a significant practical advantage over multi‑step asymmetric syntheses requiring chiral auxiliaries, enzymatic resolution, or expensive transition‑metal catalysts, while maintaining the stereochemical integrity essential for downstream applications [1].

Scalable synthesis Lithium perchlorate catalysis Epoxide aminolysis Process chemistry

Recommended Application Scenarios for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Based on Quantitative Evidence


Chiral Ligand and Asymmetric Catalysis Development

The confirmed (3R,4R) absolute configuration (≥98.7% ee) and the presence of both amino and hydroxyl coordinating groups make this compound suitable as a chiral ligand precursor for transition‑metal‑catalyzed asymmetric transformations. The Grishina synthesis provides access to enantiopure material at multi‑gram scale, enabling systematic screening of metal‑ligand complexes without the confounding effects of racemic or diastereomeric mixtures .

Pseudodistamine Alkaloid Analog Synthesis and Glycosidase Inhibitor Discovery

As a direct precursor to pseudodistamine isomeric precursors, the compound enables the construction of aminohydroxylated piperidine alkaloid analogs that mimic sugars and inhibit glycosidases and glycoprotein‑processing enzymes. The defined trans stereochemistry is critical for mimicking the configuration of natural iminosugar inhibitors, where even minor stereochemical variations can ablate glycosidase inhibition [1].

Multi‑Target Anti‑Inflammatory Lead Optimization (Lipoxygenase + CCR5 + PDE4)

The compound's combined pharmacological profile—lipoxygenase inhibition (Ki = 600 nM against 15‑LOX), CCR5 antagonist activity, and PDE4 scaffold affinity—positions it as a multi‑target lead for inflammatory and autoimmune disease programs. The (3R,4R) enantiomer provides a defined starting point for SAR studies aimed at optimizing potency and selectivity across these mechanistically complementary targets [1][2].

Regioselective Methodology Reference Standard for trans‑4‑Amino‑3‑ol Synthesis

The LiClO₄‑mediated epoxide ring‑opening protocol yielding exclusively the trans‑4‑amino‑3‑ol regioisomer serves as a benchmark method for synthesizing this regioisomeric class. Procurement of the correctly configured building block enables direct comparison with alternative synthetic approaches (e.g., DIBAL‑mediated 3‑amino‑4‑ol synthesis) and provides an authenticated reference standard for analytical method development targeting regioisomeric discrimination in complex reaction mixtures [1].

Quote Request

Request a Quote for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.